
6-Cyclopropylpyridazin-3(2H)-one
Overview
Description
6-Cyclopropylpyridazin-3(2H)-one is a heterocyclic compound featuring a pyridazinone core substituted with a cyclopropyl group at the 6-position. Its molecular formula is C₇H₈N₂O, with a molecular weight of 136.15 g/mol, and it is identified by the CAS registry number 1161737-33-2 . The pyridazinone scaffold is characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms and a ketone group, which confers unique electronic and steric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Suzuki Reaction and Hydrolysis: One synthetic route involves the Suzuki reaction followed by hydrolysis.
Cyclization Reactions: Another method involves cyclization reactions where appropriate precursors are subjected to specific conditions to form the desired pyridazinone structure.
Industrial Production Methods
Industrial production methods for 6-cyclopropylpyridazin-3(2H)-one typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 6-Cyclopropylpyridazin-3(2H)-one can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in substitution reactions, where functional groups on the pyridazine ring are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 6-Cyclopropylpyridazin-3(2H)-one
- Molecular Formula : C7H8N2O
- Molecular Weight : 136.15 g/mol
- CAS Number : 1161737-33-2
The compound features a pyridazine ring with a cyclopropyl substituent, which influences its biological activity and reactivity.
Medicinal Chemistry
This compound has shown potential as a therapeutic agent in various medical conditions:
- Anti-inflammatory Properties : Research indicates that this compound can inhibit pathways involved in inflammation, making it a candidate for treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus .
- Anticancer Activity : Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including HeLa and HCT116. The compound's mechanism involves the inhibition of specific kinases crucial for tumor growth .
Enzyme Inhibition
The compound acts as an inhibitor for various enzymes, which is significant for drug development. For example:
- Kinase Inhibition : It has been shown to inhibit receptor tyrosine kinases, which are essential in cancer progression. The IC50 value for VEGFR-2 inhibition was reported to be approximately 1.46 µM .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, potentially disrupting bacterial enzyme functions or cellular processes, although further research is needed to confirm these effects .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Properties
A study conducted on colorectal carcinoma xenografts in mice demonstrated that treatment with this compound resulted in a significant reduction in tumor growth rates. The compound was administered at specified doses over a defined period, showcasing its potential as an anticancer agent .
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of metabolic enzymes in cancer cells treated with this compound. Results indicated a marked decrease in the activity of key enzymes involved in cancer metabolism, suggesting its utility in targeted cancer therapies .
Mechanism of Action
The mechanism of action of 6-cyclopropylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6-Phenylpyridazin-3(2H)-one (CAS 504-30-3)
- Structure : Substituted with a phenyl group at the 6-position.
- Molecular Formula : C₁₀H₈N₂O; Molecular Weight : 172.18 g/mol .
- The cyclopropyl analog is expected to exhibit slightly improved aqueous solubility due to reduced hydrophobicity compared to the phenyl group. Electronic Effects: The phenyl group provides strong electron-withdrawing resonance effects, while the cyclopropyl group’s conjugated σ-bond system may moderate electron distribution.
6-Cyclobutylpyridazin-3(2H)-one (CAS 1161737-37-6)
- Structure : Substituted with a cyclobutyl group at the 6-position.
- Molecular Formula : C₈H₁₀N₂O; Molecular Weight : 150.18 g/mol .
- Thermodynamic Stability: Cyclobutane’s lower strain energy (≈26 kcal/mol vs. cyclopropane’s ≈27.5 kcal/mol) may enhance thermal stability .
6-Isopropylpyridazin-3(2H)-one (CAS 54709-94-3)
- Structure : Substituted with an isopropyl group at the 6-position.
- Molecular Formula : C₇H₁₀N₂O; Molecular Weight : 138.17 g/mol .
- Key Differences :
- Lipophilicity : The branched isopropyl group increases lipophilicity (logP ≈1.2 estimated) compared to cyclopropyl (logP ≈0.8 estimated), affecting membrane permeability in biological systems.
- Synthetic Accessibility : Isopropyl groups are easier to introduce via alkylation than cyclopropane rings, which often require specialized reagents like Simmons-Smith catalysts.
Data Table: Comparative Analysis of Pyridazinone Derivatives
Research Findings and Implications
- Solubility Trends : The phenyl-substituted derivative exhibits the lowest aqueous solubility due to hydrophobic interactions, while cyclopropyl and isopropyl analogs likely follow ascending solubility trends based on substituent polarity .
- Reactivity : Cyclopropane’s strain energy may enhance electrophilic substitution reactivity at the 6-position compared to cyclobutyl or isopropyl groups .
- Biological Relevance: Pyridazinone derivatives are explored for antimicrobial and anti-inflammatory activities, with substituent choice critically modulating target affinity .
Biological Activity
6-Cyclopropylpyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazine family, which has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features a pyridazine ring with a cyclopropyl group at the 6-position. Its molecular formula is , and it has a molecular weight of approximately 152.16 g/mol. The structural uniqueness of this compound contributes to its varied biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. It may modulate signaling pathways, influencing cellular processes such as proliferation, apoptosis, and inflammation. Although the exact molecular targets remain under investigation, preliminary studies suggest significant interactions with neurotransmitter receptors and enzymes involved in metabolic pathways .
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects:
- Antitumor Activity : Preliminary studies have shown that pyridazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells . In vitro assays demonstrated that this compound significantly reduces cell viability in various cancer cell lines.
- Anti-inflammatory Properties : The compound has been explored for its anti-inflammatory effects, potentially useful in treating conditions like arthritis and other inflammatory diseases. It appears to inhibit the production of pro-inflammatory cytokines .
- Neuroprotective Effects : Some studies suggest that this compound may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems, making it a candidate for further research in neurodegenerative diseases .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Treatment : A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell proliferation and increased apoptosis markers. This suggests a potential role in developing novel anticancer therapies.
- Inflammation Models : In animal models of inflammation, administration of the compound led to reduced swelling and pain, indicating its efficacy as an anti-inflammatory agent. The study reported a marked reduction in inflammatory mediators such as TNF-alpha and IL-6 .
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the pyridazine ring have yielded compounds with improved potency against specific targets, showcasing the importance of structure-activity relationships (SAR) in drug development.
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-Cyclopropylpyridazin-3(2H)-one, and what critical parameters influence reaction efficiency?
- Methodological Answer : Cyclocondensation reactions are widely used for synthesizing pyridazinone derivatives. A typical protocol involves reacting 6-(4-substituted-aryl)-4,5-dihydropyridazin-3(2H)-one with aldehydes in ethanol under basic conditions (e.g., sodium ethoxide) . Critical parameters include:
- Solvent polarity : Polar solvents (e.g., ethanol) enhance nucleophilic attack.
- Catalyst concentration : Excess base can lead to side reactions.
- Reaction time : Extended durations (e.g., overnight) improve cyclization efficiency.
For transition metal-free synthesis, potassium tert-butoxide (t-BuOK) in aprotic solvents (e.g., DMF) can promote cascade reactions between alkynols and imines, yielding structurally diverse pyridazinones .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and cyclopropyl group integration .
- X-ray crystallography : Resolves structural ambiguities, such as dihedral angles between the pyridazinone core and cyclopropyl substituent .
- HPLC-PDA : Validates purity (>97%) and detects trace impurities .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 188.226 for C₁₁H₁₂N₂O) confirm molecular weight .
Advanced Research Questions
Q. How can researchers optimize solvent systems and reaction conditions to enhance the yield of this compound in cyclocondensation reactions?
- Methodological Answer : Systematic optimization involves:
- Solvent screening : Ethanol promotes cyclization, while DMF favors transition metal-free cascade reactions .
- Temperature control : Elevated temperatures (60–80°C) accelerate reaction kinetics but may degrade thermally sensitive intermediates.
- Catalyst loading : t-BuOK (20 mol%) balances reactivity and side-product formation in metal-free syntheses .
Table 1 : Comparative yields under varying conditions:
Solvent | Catalyst | Temperature (°C) | Yield (%) |
---|---|---|---|
Ethanol | NaOEt | 25 | 65–70 |
DMF | t-BuOK | 80 | 82–85 |
Q. What strategies are recommended for analyzing contradictory data in the biological activity profiles of pyridazinone derivatives?
- Methodological Answer :
- In vitro vs. in vivo validation : Discrepancies in enzyme inhibition (e.g., anticancer activity) require cross-validation using cell-based assays and animal models .
- Dose-response studies : Establish whether observed contradictions arise from concentration-dependent effects.
- Structural analogs : Compare bioactivity of this compound with derivatives (e.g., 6-methyl or 6-phenyl variants) to isolate substituent-specific effects .
Q. What methodological approaches are employed to determine the solubility of this compound in pharmaceutically relevant solvents?
- Methodological Answer : The shake-flask method coupled with UV-Vis spectrophotometry is standard:
Saturate solvents (e.g., water, ethanol, PEG-400) with the compound.
Filter and quantify supernatant concentration via absorbance at λmax (e.g., 270–290 nm for pyridazinones) .
Table 2 : Solubility data in common solvents (hypothetical example based on similar studies):
Solvent | Solubility (mg/mL) |
---|---|
Water | 0.12 |
Ethanol | 8.45 |
PEG-400 | 23.7 |
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound derivatives?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modified cyclopropyl (e.g., larger cycloalkyl groups) or pyridazinone substituents (e.g., halogenation at position 4) .
- Bioactivity assays : Test derivatives against target enzymes (e.g., COX-2 for anti-inflammatory activity) using ELISA or fluorometric assays .
- Computational modeling : Dock optimized structures into protein active sites (e.g., using AutoDock Vina) to predict binding affinities.
Q. Handling Data Contradictions
Q. How should researchers address inconsistencies in spectroscopic data or synthesis yields across studies?
- Methodological Answer :
- Replicate experiments : Ensure reproducibility under identical conditions.
- Parameter adjustment : Vary solvent, catalyst, or temperature to identify outlier sources.
- Multi-technique validation : Cross-check NMR data with X-ray crystallography to resolve structural misassignments .
Properties
IUPAC Name |
3-cyclopropyl-1H-pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-7-4-3-6(8-9-7)5-1-2-5/h3-5H,1-2H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNMWYPHXDMYBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695086 | |
Record name | 6-Cyclopropylpyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1161737-33-2 | |
Record name | 6-Cyclopropylpyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-cyclopropyl-2,3-dihydropyridazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.